molecular formula C17H11FINO2 B12138016 5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide

5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide

Cat. No.: B12138016
M. Wt: 407.18 g/mol
InChI Key: WULZTADCBHJFAN-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and an N-(2-iodophenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-fluorophenyl group. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the N-(2-Iodophenyl) Group: The final step involves the formation of the carboxamide linkage by reacting the furan-2-carboxylic acid derivative with 2-iodoaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation reagents, nitrating agents, or organometallic reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and as a probe in biochemical assays.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(2-iodophenyl)furan-2-carboxamide
  • 5-(4-bromophenyl)-N-(2-iodophenyl)furan-2-carboxamide
  • 5-(4-methylphenyl)-N-(2-iodophenyl)furan-2-carboxamide

Uniqueness

5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H11FINO2

Molecular Weight

407.18 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(2-iodophenyl)furan-2-carboxamide

InChI

InChI=1S/C17H11FINO2/c18-12-7-5-11(6-8-12)15-9-10-16(22-15)17(21)20-14-4-2-1-3-13(14)19/h1-10H,(H,20,21)

InChI Key

WULZTADCBHJFAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)I

Origin of Product

United States

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